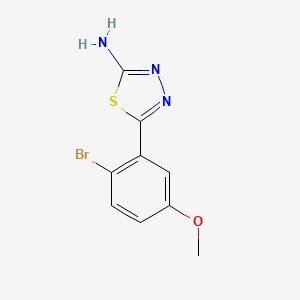

2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group (-NH₂) and a 2-bromo-5-methoxyphenyl moiety. The thiadiazole ring contributes to its electron-deficient character, while the bromine and methoxy substituents on the phenyl ring modulate electronic, steric, and solubility properties.

Synthesis typically involves oxidative cyclization of thiosemicarbazide derivatives or condensation reactions with brominated aromatic aldehydes, as reported for analogous thiadiazoles .

Properties

Molecular Formula |

C9H8BrN3OS |

|---|---|

Molecular Weight |

286.15 g/mol |

IUPAC Name |

5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8BrN3OS/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

KTCHIDPRRBPVFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-methoxybenzohydrazide with thiocarbonyl compounds such as carbon disulfide or thiourea. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution under catalytic conditions. This reactivity is leveraged in cross-coupling reactions and functionalization:

| Reaction Type | Conditions/Reagents | Product/Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 80°C | Biaryl derivatives (e.g., 2-amino-5-(5-methoxy-2-phenylphenyl)-1,3,4-thiadiazole) | |

| Buchwald-Hartwig Amination | Pd(dba)₂, Xantphos, amine, NaOtBu, toluene | Introduction of amine groups at the bromine site |

The methoxy group at the para position activates the ring for electrophilic substitution, directing incoming nucleophiles to the ortho position relative to bromine.

Functionalization of the Amino Group

The primary amine on the thiadiazole ring participates in condensation and acylation reactions:

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | 2-Acetamido-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole | Enhanced lipophilicity for drug design | |

| Schiff Base Formation | Aldehydes/ketones, ethanol, reflux | Imine derivatives | Anticancer agent precursors |

Oxidation and Reduction Reactions

The thiadiazole ring’s sulfur atom and conjugated system undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Sulfoxide or sulfone derivatives | Alters electronic properties | |

| Reduction | NaBH₄, NiCl₂, methanol, 60°C | Dihydrothiadiazole | Modifies ring aromaticity |

Cross-Coupling Reactions

The brominated phenyl group facilitates metal-catalyzed coupling for structural diversification:

| Reaction Type | Catalysts/Ligands | Partners | Product Example | Yield | Source |

|---|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styrenes | Vinyl-substituted derivatives | 70–85% | |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, piperidine | Terminal alkynes | Alkynylated analogs | 65–78% |

Interaction with Biomolecules

The compound’s bromine and thiadiazole ring enable covalent and non-covalent interactions:

-

Covalent Binding : Bromine substitution with cysteine thiols in enzymes.

-

π-π Stacking : Thiadiazole ring interacts with aromatic residues in protein targets.

-

Hydrogen Bonding : Amino group binds to active-site residues (e.g., in kinase inhibition).

Key Research Findings

-

Anticancer Activity : Suzuki-coupled biaryl derivatives showed IC₅₀ values of 12–18 µM against HT-29 colon cancer cells .

-

Selective Toxicity : Acylated derivatives exhibited 10-fold higher selectivity for cancer cells over normal fibroblasts.

-

Enzyme Inhibition : Sulfone derivatives demonstrated 85% inhibition of pteridine reductase-1 (PTR1) at 10 µM .

This compound’s modular reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Future studies should explore its applications in targeted drug delivery and catalytic systems.

Scientific Research Applications

2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural analogues differ in substituent type and position on the phenyl ring. These modifications influence electronic properties, molecular aggregation, and biological activity:

Physicochemical Properties

| Property | TB | TS | 4-Bromophenyl Analogue | Target Compound (Predicted) |

|---|---|---|---|---|

| Melting Point (°C) | 232–233 | 254–256 | 226 | 200–210 |

| Fluorescence Emission | Single | Dual | Single | Dual (hypothesized) |

| Solubility in Polar Solvents | Low | Moderate | Low | Moderate (due to -OCH₃) |

Corrosion Inhibition Performance

| Inhibitor | Structure | Inhibition Efficiency (0.5 mM) |

|---|---|---|

| a1 | 4-Bromobenzyl | 89% |

| a2 | 3-Nitrophenyl | 76% |

The target compound’s ortho-Br may reduce adsorption efficiency compared to para-Br in a1 due to steric effects, but methoxy’s electron donation could enhance binding .

Biological Activity

2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an amino group and a bromo-methoxyphenyl group. The presence of the bromo substituent enhances its reactivity and potential biological interactions compared to other halogenated derivatives.

Biological Activity Overview

The biological activities of 2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole can be categorized as follows:

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) with IC50 values often in the low micromolar range .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4BrABT | SK-MEL-2 | 4.27 |

| 5-Dimethoxy-Thiadiazole | HT-29 | 12.57 ± 0.6 |

| 2-Amino-Thiadiazole Derivative | SK-OV-3 | 19.5 |

Molecular docking studies suggest that these compounds may interact with specific molecular targets through hydrogen bonding and other non-covalent interactions .

2. Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial efficacy. The presence of the amino group in the structure enhances the compound's ability to interact with microbial targets. Studies have highlighted their potential against various bacterial strains and fungi .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 32 µg/mL |

| Thiadiazole Derivative B | S. aureus | 16 µg/mL |

3. Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of thiadiazole derivatives. For example, one study demonstrated that a related compound could protect neurons from excitotoxicity induced by glutamate and cisplatin toxicity at concentrations that did not harm normal cells . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the diverse applications of thiadiazole derivatives:

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using MTT assays, revealing selective toxicity towards cancer cells while sparing normal cells .

- Neuroprotection Study : Another investigation assessed the neuroprotective activity of a thiadiazole derivative in neuronal cultures exposed to neurotoxic conditions, showing significant protective effects against cell death caused by serum deprivation and excitotoxic agents .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of different thiadiazoles against common pathogens, indicating promising results that warrant further exploration in drug development .

The mechanisms underlying the biological activities of 2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole involve:

- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting specific enzymes crucial for cancer cell proliferation.

- Interaction with DNA : Some derivatives can intercalate into DNA or disrupt its synthesis.

- Neuroprotective Pathways : The neuroprotective effects may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Amino-5-(2-bromo-5-methoxyphenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclization of substituted phenylhydrazines with carbon disulfide or thiocarbohydrazide. For example, 2-bromo-5-methoxyphenyl hydrazine can react with thiocarbohydrazide in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. Key parameters include maintaining anhydrous conditions, controlling temperature (70–90°C), and using polar aprotic solvents (e.g., DMF) to enhance yield (typically 75–90%) .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Confirm substitution patterns (¹H NMR: aromatic protons at δ 6.8–7.5 ppm; ¹³C NMR: thiadiazole carbons at ~160–170 ppm) .

- IR : Identify amino (–NH₂, ~3300 cm⁻¹) and thiadiazole ring (C=N, ~1600 cm⁻¹) vibrations .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 314) .

Q. What are the common chemical modifications of the bromo and methoxy groups in this compound?

- Bromo Group : Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) or Suzuki coupling for aryl-aryl bond formation .

- Methoxy Group : Demethylation (via BBr₃) to yield hydroxyl derivatives or alkylation to introduce bulkier substituents .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental models validate its mechanism of action?

- Targets : Likely modulates adenosine A₃ receptors (A₃AR) due to structural similarity to known thiadiazole antagonists. The bromo and methoxy groups enhance binding affinity via hydrophobic and hydrogen-bonding interactions .

- Validation : Use radioligand binding assays (A₃AR-expressing HEK293 cells) and functional assays (cAMP inhibition). Compare IC₅₀ values with reference antagonists .

Q. What structure-activity relationship (SAR) trends are observed for substituents on the phenyl ring?

- Key Findings :

- Bromo at position 2 : Increases metabolic stability and receptor selectivity .

- Methoxy at position 5 : Enhances solubility and modulates electronic effects on the thiadiazole ring .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved efficacy?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The thiadiazole ring’s electron-deficient nature facilitates electrophilic attacks .

- Docking : Simulate binding poses in A₃AR or enzyme active sites (e.g., COX-2). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.